Product packaging for 4-Bromo-1-phenylpyrazole-3-carbaldehyde(Cat. No.:CAS No. 2248295-97-6)

4-Bromo-1-phenylpyrazole-3-carbaldehyde

Cat. No.: B2766407
CAS No.: 2248295-97-6
M. Wt: 251.083
InChI Key: DPECGCJCTXSDSK-UHFFFAOYSA-N
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Description

Pyrazole (B372694), a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a foundational scaffold for a vast array of derivatives that are highly valued in organic synthesis and chemical research. ktu.edu Over the past few decades, interest in pyrazole chemistry has surged, driven by the remarkable properties exhibited by its derivatives. ktu.edu They are recognized as pharmacologically important structures, possessing a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and antidiabetic properties. ktu.edunih.gov

The versatility of the pyrazole nucleus is evident in its incorporation into numerous commercially available drugs. ktu.edu Well-known pharmaceuticals such as the anti-inflammatory drug Celecoxib, the anti-obesity drug Rimonabant, and the analgesic Difenamizole all feature a pyrazole core, highlighting the privileged status of this heterocycle in medicinal chemistry. nih.gov Beyond medicine, pyrazole derivatives have found applications in agriculture as pesticides and in technology as dyes and fluorescent agents. cymitquimica.com Their utility in organic synthesis stems from their accessibility through various synthetic routes and the diverse chemical reactivity of the pyrazole ring, which allows for functionalization at multiple positions. cymitquimica.com

The specific combination of a halogen (bromo) and a formyl group in 4-Bromo-1-phenylpyrazole-3-carbaldehyde imparts significant strategic value for synthetic design. Each functional group serves as a versatile handle for distinct and complementary chemical transformations.

The Bromo Group: Halogenated aromatic and heteroaromatic compounds are crucial intermediates in modern organic synthesis. mdpi.com The bromine atom, in particular, is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.gov This allows for the straightforward formation of new carbon-carbon or carbon-heteroatom bonds at the 4-position of the pyrazole ring, enabling the construction of more complex molecular architectures. Furthermore, the high electrophilicity and leaving group properties of halogens are pivotal for the activation and structural derivation of organic compounds. researchgate.net

The Formyl Group: The formyl (aldehyde) group is one of the most versatile functional groups in organic chemistry. Its carbonyl carbon is electrophilic, making it susceptible to attack by a wide range of nucleophiles. wikipedia.org This allows for its conversion into a multitude of other functionalities, including alcohols (via reduction), carboxylic acids (via oxidation), imines (via condensation with amines), and alkenes (via Wittig-type reactions). In the context of heterocyclic chemistry, a formyl group positioned ortho to another reactive moiety can serve as a key precursor for annulation reactions, leading to the formation of condensed, fused-ring systems. nih.gov

The presence of both these groups on the same pyrazole scaffold makes this compound a powerful bifunctional building block, where each site can be addressed selectively to build molecular diversity.

The history of pyrazole chemistry began with its discovery by Ludwig Knorr in 1883 and its first synthesis by Edward Buchner in 1889. ktu.edu Research into functionalized derivatives like 1-phenylpyrazole-carbaldehydes evolved as synthetic methods became more sophisticated. A cornerstone in the synthesis of pyrazole aldehydes is the Vilsmeier-Haack reaction. wikipedia.org This reaction, which uses a reagent typically formed from phosphorus oxychloride and dimethylformamide (DMF), is a widely documented, mild, and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com The Vilsmeier-Haack reaction on hydrazones derived from ketones is a particularly important and convenient route for producing 1,3-disubstituted pyrazole-4-carbaldehydes. researchgate.netresearchgate.net

Early research often focused on the fundamental reactivity of the pyrazole ring. It was established that electrophilic substitution on 1-phenylpyrazole (B75819), such as bromination in an inert solvent, occurs selectively at the 4-position of the pyrazole ring. cdnsciencepub.com This predictable reactivity is fundamental to designing syntheses for 4-halo-1-phenylpyrazole derivatives.

More recent research has focused on developing routes to less accessible isomers and more complex derivatives. For instance, synthetic strategies have been explored to functionalize pyrazoles at the 3- and 4-positions by starting with precursors like 1-phenyl-1H-pyrazol-3-ol. ktu.edu Techniques such as bromine-lithium exchange followed by quenching with DMF have been employed to introduce a formyl group at a specific position. ktu.edu The evolution of palladium-catalyzed cross-coupling reactions has further expanded the synthetic toolbox, allowing for the functionalization of pyrazole halides and triflates to create libraries of substituted pyrazoles for applications ranging from pharmaceuticals to organic materials. nih.gov

Chemical Data Tables

Table 1: Properties of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Isomer) Note: This compound is an isomer of the title compound.

Property Value Source
Molecular Formula C₁₆H₁₁BrN₂O researchgate.net
Molecular Weight 327.18 g/mol researchgate.net
Crystal System Triclinic researchgate.net
Space Group P-1 researchgate.net

Table 2: Properties of 4-Bromo-1-phenylpyrazole (Precursor)

Property Value Source
Molecular Formula C₉H₇BrN₂ cdnsciencepub.com
Molecular Weight 223.07 g/mol N/A
Melting Point 83 °C cdnsciencepub.com
Appearance Crystalline solid cdnsciencepub.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrN2O B2766407 4-Bromo-1-phenylpyrazole-3-carbaldehyde CAS No. 2248295-97-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-phenylpyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-9-6-13(12-10(9)7-14)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPECGCJCTXSDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Bromo 1 Phenylpyrazole 3 Carbaldehyde

De Novo Construction of the Pyrazole (B372694) Ring System

The formation of the pyrazole core is a fundamental step in the synthesis of 4-bromo-1-phenylpyrazole-3-carbaldehyde. This can be accomplished through several reliable methods, including cyclocondensation reactions and [3+2] cycloaddition approaches.

Cyclocondensation Reactions Employing Hydrazine (B178648) Derivatives and Appropriate Carbonyl Precursors

A cornerstone of pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. In the context of synthesizing 1-phenylpyrazole (B75819) derivatives, phenylhydrazine (B124118) is the key reagent. The reaction with a suitable 1,3-dicarbonyl precursor leads to the formation of the N-phenylpyrazole ring.

The general mechanism involves the initial reaction of one carbonyl group of the 1,3-dicarbonyl compound with phenylhydrazine to form a phenylhydrazone intermediate. Subsequent intramolecular condensation with the second carbonyl group, followed by dehydration, yields the stable aromatic pyrazole ring. The regioselectivity of this reaction, which determines the position of the substituents on the final pyrazole ring, is influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions. For the synthesis of a 3-substituted-1-phenylpyrazole, a 1,3-dicarbonyl compound with the desired substituent at the C-3 position is required.

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

Hydrazine Derivative Carbonyl Precursor Product Reference
Phenylhydrazine 1,3-Diketones 1,3,5-Trisubstituted Pyrazoles mdpi.com
Phenylhydrazine β-Ketoesters 1-Phenyl-3-substituted-5-pyrazolones ijsrch.com

Regioselective [3+2] Cycloaddition Approaches for Pyrazole Core Formation

The [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition, offers another powerful and often highly regioselective route to the pyrazole core. In this approach, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. For pyrazole synthesis, common 1,3-dipoles include diazo compounds or nitrile imines, which react with alkynes or alkenes as dipolarophiles.

A notable example is the reaction of a nitrile imine, generated in situ from a hydrazonoyl halide, with an alkyne. The regioselectivity of this cycloaddition is governed by the electronic and steric properties of both the nitrile imine and the alkyne, allowing for the controlled synthesis of specific pyrazole isomers. Recent advancements have focused on the use of base-mediated or metal-catalyzed cycloadditions to enhance regioselectivity and expand the substrate scope. nih.govresearchgate.netacs.org

Strategic Introduction and Functionalization of Substituents

Once the 1-phenylpyrazole core is established, the next crucial steps involve the regioselective introduction of the bromo and carbaldehyde functionalities at the C-4 and C-3 positions, respectively.

Formylation at the Pyrazole-3 Position, including Vilsmeier-Haack Reaction Protocols

While the Vilsmeier-Haack reaction is a widely used method for the formylation of aromatic and heteroaromatic compounds, its application to 1-phenylpyrazole typically results in formylation at the more electron-rich C-4 position. jocpr.comnih.govresearchgate.net To achieve the desired formylation at the C-3 position, alternative strategies are often necessary.

One effective method involves the use of a directing group or a pre-functionalized substrate. For instance, a substituent at the C-4 position can block it from electrophilic attack, thereby directing the formylation to the C-3 or C-5 position. However, a more direct and versatile approach is the use of organometallic intermediates. The lithiation of an N-protected pyrazole at the C-5 position (which can be equivalent to the C-3 position depending on the starting material and protection strategy), followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF), can provide the desired 3-formylpyrazole. rsc.org This method offers high regioselectivity that is not achievable through direct electrophilic formylation.

The Vilsmeier-Haack reaction remains a valuable tool for the synthesis of pyrazole carbaldehydes, particularly when the desired isomer is the 4-formyl derivative or when the substrate is appropriately substituted to direct formylation to the C-3 position. The reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and DMF to generate the Vilsmeier reagent, which then acts as the electrophile. semanticscholar.org

Electrophilic Bromination at the Pyrazole-4 Position

The introduction of a bromine atom at the C-4 position of the 1-phenylpyrazole ring is typically achieved through electrophilic bromination. The pyrazole ring is an electron-rich heterocycle, and the C-4 position is generally the most susceptible to electrophilic attack in 1-phenylpyrazoles. cdnsciencepub.com

Common brominating agents for this transformation include elemental bromine (Br₂) in a suitable solvent like chloroform (B151607) or acetic acid, or N-bromosuccinimide (NBS) in the presence of a radical initiator or an acid catalyst. The reaction conditions can be tuned to achieve high yields of the desired 4-bromo-1-phenylpyrazole derivative. It is important to note that if the formyl group is already present at the C-3 position, its electron-withdrawing nature may slightly deactivate the ring towards further electrophilic substitution, but the C-4 position generally remains the most reactive site for bromination. mdpi.com

Table 2: Reagents for Electrophilic Bromination of Pyrazoles

Brominating Agent Typical Conditions Product Reference
Bromine (Br₂) Chloroform, room temperature 4-Bromo-1-phenylpyrazole cdnsciencepub.com

N-Phenylpyrazole Ring Formation Strategies

The formation of the N-phenyl bond is a critical step in the synthesis of the target molecule. As discussed in the cyclocondensation section, the most direct method is the use of phenylhydrazine as a precursor. This readily available starting material contains the pre-formed N-phenyl moiety, which is incorporated into the pyrazole ring during the cyclization step. ijsrch.com

Alternative strategies for N-arylation of a pre-formed pyrazole ring also exist, such as copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. These methods involve the coupling of a pyrazole with a phenyl halide or a phenylboronic acid derivative. While these methods offer flexibility, the use of phenylhydrazine in a cyclocondensation reaction is often more atom-economical and straightforward for the synthesis of N-phenylpyrazoles. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The Vilsmeier-Haack reaction is a prominent and effective method for the formylation of activated aromatic and heteroaromatic compounds, including pyrazoles, to produce their corresponding carbaldehydes. researchgate.net This reaction typically involves the use of a Vilsmeier reagent, commonly prepared from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). rsc.org The successful synthesis of pyrazole-4-carbaldehydes from hydrazone precursors via this method is well-documented. rsc.orgresearchgate.netekb.eg However, the efficiency of the reaction, in terms of both yield and selectivity, is highly dependent on the precise control of several key parameters.

Key parameters for optimization include reaction temperature, duration, and the stoichiometry of the reagents. Studies on the synthesis of various pyrazole carbaldehydes demonstrate that temperature is a critical factor. For instance, one synthesis of a related compound involved heating at 343 K (70°C) for 4 hours. researchgate.net Another protocol specified stirring at 60°C for 6 hours. rsc.org Higher temperatures can sometimes lead to the decomposition of the Vilsmeier reagent, while insufficient heat may result in a sluggish or incomplete reaction. degres.eu

The molar ratio of the substrate to the Vilsmeier reagent is another crucial variable. An excess of the formylating agent is often employed to drive the reaction to completion and maximize yield. Research has shown that increasing the equivalents of POCl₃ can dramatically improve the yield of the desired formyl pyrazole from 60% to 90% in certain cases. rsc.org The optimal conditions often involve a careful balance, as an excessive amount of the reagent can lead to side reactions and purification challenges. scispace.com The duration of the reaction must also be fine-tuned; it needs to be long enough for the reaction to complete, but not so long that it promotes the formation of byproducts.

Recent advancements have explored microwave-assisted organic synthesis (MAOS) as an energy-efficient alternative to conventional heating. This technique can drastically reduce reaction times from hours to minutes and, in some cases, increase yields by creating more uniform heating. degres.euchim.it

Table 1: Comparison of Vilsmeier-Haack Reaction Conditions for Pyrazole Carbaldehyde Synthesis.
ParameterCondition Set A researchgate.netCondition Set B rsc.orgCondition Set C scispace.com
ReagentsPOCl₃, DMFPOCl₃, DMFPOCl₃, DMF
Temperature70°C (343 K)60°C120°C
Duration4 hours6 hours1-2 hours
Stoichiometry (Reagent:Substrate)3:1 (POCl₃:Hydrazone)10:1 (POCl₃:Hydrazone)4:1 (POCl₃:Pyrazole)
Reported YieldGoodExcellent (90%)Good (67%)

Application of Protecting Group Strategies for Sensitive Functionalities

In the multistep synthesis of complex molecules like this compound, protecting groups are indispensable tools for masking reactive functional groups to prevent them from undergoing unwanted reactions. researchgate.net The choice of protecting group is critical, as it must be stable under the specific reaction conditions and easily removable later in the synthetic sequence without disturbing the rest of the molecule.

For instance, in the synthesis of a precursor like 4-bromo-1-phenyl-1H-pyrazol-3-ol, the hydroxyl group is a sensitive functionality. mdpi.com It is acidic and can interfere with organometallic reagents or act as a nucleophile in undesired side reactions. A common strategy is to protect this hydroxyl group as a methyl ether. This is typically achieved by treating the pyrazol-3-ol with a base such as sodium hydride (NaH) to form the alkoxide, followed by reaction with an alkylating agent like methyl iodide. researchgate.netmdpi.com This O-methylation strategy effectively masks the hydroxyl group, rendering it inert to many subsequent reaction conditions. mdpi.com

Beyond simple masking, protecting groups can be strategically employed to control regioselectivity during the functionalization of the pyrazole ring. The pyrazole nucleus has multiple C-H bonds that can be functionalized, but their intrinsic reactivity differs (C-5 > C-4 >> C-3). nih.gov Advanced protecting groups like the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to direct reactions to specific positions. The SEM group can be attached to one of the pyrazole nitrogens, and its position can be "switched" to the other nitrogen, which alters the reactivity of the C-3 and C-5 positions. This "SEM switch" strategy enables the sequential and regiocontrolled introduction of substituents at positions that would otherwise be difficult to functionalize selectively. nih.gov Similarly, the tetrahydropyranyl (THP) group has been used to facilitate regioselective lithiation and the preparation of pyrazolylboronate esters for cross-coupling reactions. nih.govrsc.org

Table 2: Protecting Group Strategies in Pyrazole Synthesis.
Protecting GroupFunctionality ProtectedPurpose / ApplicationTypical Reagents for Installation
Methyl (Me)Hydroxyl (-OH)Masks acidity/nucleophilicity of the hydroxyl group. researchgate.netmdpi.comNaH, Methyl iodide mdpi.com
SEM (2-(trimethylsilyl)ethoxymethyl)Ring Nitrogen (N-H)Directs regioselective C-H functionalization (e.g., arylation). nih.govSEM-Cl, Base
THP (Tetrahydropyranyl)Ring Nitrogen (N-H)Enables regioselective lithiation and subsequent reactions. nih.govrsc.orgDihydropyran, Acid catalyst

Chemical Transformations and Mechanistic Investigations of 4 Bromo 1 Phenylpyrazole 3 Carbaldehyde

Reactivity Profiles of the Aldehyde Moiety

The aldehyde group is a versatile functional handle, participating in a wide array of reactions characteristic of carbonyl compounds. Its electrophilic carbon atom is susceptible to attack by various nucleophiles, and its oxidation state can be readily modified.

The carbonyl carbon of the aldehyde group in pyrazole-4-carbaldehydes is electrophilic and readily undergoes nucleophilic addition. A key example of this reactivity is the formation of cyanohydrins. For instance, related 1,3-diaryl-1H-pyrazole-4-carbaldehydes react with hydrogen cyanide (HCN), typically generated in situ from sodium or potassium cyanide and an acid, to yield the corresponding aldehyde cyanohydrin. umich.edu This reaction involves the attack of the cyanide nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. umich.edu These cyanohydrin intermediates are valuable synthetic precursors, for example, in the synthesis of pyrazol-4-ylacetic acids, which are known for their anti-inflammatory properties. umich.edu

The aldehyde functional group can be selectively oxidized to the corresponding carboxylic acid without affecting the pyrazole (B372694) ring or the C4-bromo substituent. Strong oxidizing agents are effective for this transformation. For example, 5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde, a structurally similar compound, is successfully oxidized to the corresponding pyrazole-4-carboxylic acid using potassium permanganate (B83412) (KMnO₄). umich.edu This method demonstrates a robust pathway to access pyrazolecarboxylic acid derivatives, which are important building blocks in medicinal and agricultural chemistry. umich.eduguidechem.com The reaction typically proceeds in an aqueous medium, and careful control of reaction conditions such as temperature is crucial for achieving high yields. guidechem.com

The aldehyde group can be selectively reduced to a primary alcohol. Controlled reduction is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that efficiently reduces aldehydes to primary alcohols under gentle conditions, typically in an alcoholic solvent like methanol (B129727) or ethanol. umich.edumasterorganicchemistry.com This reagent is preferred for its chemoselectivity, as it does not typically reduce other functional groups like esters or amides. masterorganicchemistry.comslideshare.net The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is subsequently protonated during workup to yield the final alcohol product. masterorganicchemistry.comnih.gov For pyrazole aldehydes, this transformation provides the corresponding (pyrazol-4-yl)methanol derivatives, which can serve as intermediates for further functionalization, such as conversion to chloromethyl derivatives. umich.edu

The aldehyde group of 4-Bromo-1-phenylpyrazole-3-carbaldehyde readily undergoes condensation reactions with primary amines, hydrazines, and other nitrogen nucleophiles to form a C=N double bond. These reactions are fundamental in the synthesis of Schiff bases (imines) and hydrazones, which are themselves versatile intermediates and possess a wide range of biological activities. ekb.egscielo.org.conih.gov

The reaction typically involves refluxing the pyrazole carbaldehyde with the appropriate amine or hydrazine (B178648) in a solvent such as ethanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the dehydration step. scielo.org.coekb.eg A wide variety of aromatic and heterocyclic amines can be used, leading to a diverse library of pyrazole-based Schiff bases. ekb.egscielo.org.co Similarly, reactions with phenylhydrazine (B124118) and its derivatives yield the corresponding phenylhydrazones. ekb.eg

ReactantProduct TypeReaction ConditionsReference
Aromatic AminesSchiff Base (Imine)Ethanol, reflux, cat. Acetic Acid scielo.org.co
PhenylhydrazinePhenylhydrazoneMethanol, reflux, cat. Acetic Acid ekb.eg
MalononitrileKnoevenagel Condensation ProductEthanol, reflux, cat. Piperidine ekb.eg
2-Aminobenzenecarboxylic AcidsIminoboronate Complex (in presence of boronic acid)Ethanol, 70 °C nih.govktu.edu

Reactivity of the Bromine Atom at the Pyrazole-4 Position

The bromine atom on the pyrazole ring is a key functional group that enables carbon-carbon and carbon-heteroatom bond formation, primarily through organometallic intermediates.

Bromo(hetero)arenes are valuable substrates for halogen-metal exchange reactions, which convert the relatively unreactive carbon-bromine bond into a highly nucleophilic carbon-metal bond. wikipedia.orgmdpi.com This transformation is a powerful tool for creating new carbon-carbon bonds by subsequent reaction with various electrophiles.

The most common method is lithium-halogen exchange, which typically uses an alkyllithium reagent such as n-butyllithium (n-BuLi) at low temperatures. wikipedia.orgrsc.org While direct examples with this compound are not prevalent in the cited literature, the directed lithiation of the related 4-bromo-1-phenylsulphonylpyrazole demonstrates the feasibility of generating an organolithium species at the pyrazole ring. rsc.org Another effective method for bromoheterocycles involves the use of a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) followed by n-BuLi, which can facilitate the Br-Mg exchange under non-cryogenic conditions. nih.gov

Once the organometallic intermediate (e.g., 1-phenyl-3-formyl-1H-pyrazol-4-yl)lithium) is formed, it can react with a wide range of electrophiles, such as:

Aldehydes and ketones to form secondary and tertiary alcohols.

Carbon dioxide (CO₂) to produce carboxylic acids.

Alkyl halides to introduce alkyl substituents.

This synthetic route provides a versatile strategy for the elaboration of the pyrazole core at the C4 position, significantly expanding the synthetic potential of the starting bromo-aldehyde.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Stille, Negishi)

Bromo(hetero)arenes are valuable starting materials for functionalization via transition-metal-catalyzed cross-coupling reactions. researchgate.net The bromine atom at the C4 position of the 1-phenylpyrazole (B75819) core serves as a versatile handle for the formation of new carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions, in particular, are powerful tools for the derivatization of such heterocyclic systems due to their selectivity and broad functional group tolerance. ktu.edu

Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a widely used method for forming C(sp²)–C(sp²) bonds between aryl halides and organoboron compounds. nih.gov While specific examples utilizing this compound are not extensively detailed, the reaction is broadly applicable to brominated pyrazoles. nih.gov The general transformation involves the reaction of the bromo-pyrazole with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. The electron-withdrawing nature of the carbaldehyde group at the C3 position is expected to influence the reactivity of the C4-Br bond.

Table 1: Illustrative Suzuki-Miyaura Coupling of this compound

Reactant AReactant B (Boronic Acid)Catalyst/Base System (Typical)Expected Product
This compoundPhenylboronic acidPd(PPh₃)₄ / K₂CO₃1,4-Diphenylpyrazole-3-carbaldehyde
This compoundThiophene-2-boronic acidPd(PPh₃)₄ / K₂CO₃1-Phenyl-4-(thiophen-2-yl)pyrazole-3-carbaldehyde

Sonogashira Reaction

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a combination of palladium and copper(I) complexes. organic-chemistry.orgncsu.edu Research on the isomeric 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes demonstrates that halogenated pyrazole aldehydes are competent substrates for Sonogashira-type couplings. researchgate.net In these studies, the chloro-pyrazole was reacted with various terminal alkynes to yield 5-alkynyl-1H-pyrazole-4-carbaldehydes, which served as precursors for fused heterocyclic systems like pyrazolo[4,3-c]pyridines. researchgate.net This suggests a high potential for this compound to undergo similar transformations to produce 4-alkynyl-1-phenylpyrazole-3-carbaldehydes.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.govbeilstein-journals.org A study on the closely related analogue, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, demonstrated its successful participation in a palladium-catalyzed cross-coupling with acrolein diethyl acetal. researchgate.net This reaction yielded (2E)-3-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal, showcasing the viability of the C4-bromo position in this type of transformation. researchgate.net The difference in the C3 substituent (methoxy vs. carbaldehyde) would affect the electronic properties of the substrate, but the precedence for reactivity at the C4-bromine position is established.

Stille and Negishi Reactions

The Stille reaction couples an organohalide with an organotin compound, while the Negishi coupling uses an organozinc reagent. wikipedia.orgpsu.edu Both are powerful palladium-catalyzed methods for C-C bond formation. ktu.eduwikipedia.org While specific applications of these reactions to this compound are not detailed in the surveyed literature, pyrazole halides and triflates are known to be suitable precursors for these couplings. ktu.eduresearchgate.net The Stille reaction is noted for its tolerance of a wide variety of functional groups, making it a potentially suitable method for the functionalization of this aldehyde-containing substrate. psu.eduuwindsor.ca

Nucleophilic Substitution Reactions of the Bromine Atom

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom at the C4 position of the pyrazole ring is generally difficult due to the electron-rich nature of the heterocycle. However, metal-catalyzed cross-coupling reactions can achieve a formal nucleophilic substitution. A prominent example is the Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction.

Studies performed on the related substrate 4-bromo-1H-1-tritylpyrazole have explored its reactivity in C-N coupling reactions with various amines. researchgate.net Using a palladium catalyst with a suitable phosphine (B1218219) ligand (tBuDavePhos), this substrate smoothly coupled with aromatic or bulky amines. researchgate.net This demonstrates that the C4-bromo position on the pyrazole ring can be targeted for amination under palladium catalysis, suggesting a viable pathway for synthesizing 4-amino-1-phenylpyrazole-3-carbaldehyde derivatives.

Transformations Involving the Pyrazole Heterocyclic System

The chemical reactivity of this compound is also defined by the functional groups attached to the pyrazole core, namely the carbaldehyde group. Aldehydes are versatile functional groups that readily participate in a variety of condensation reactions. umich.eduresearchgate.net

The aldehyde moiety at the C3 position is expected to react with active methylene (B1212753) compounds, amines, and other nucleophiles. umich.edunih.gov For instance, reviews on pyrazole-carbaldehydes show that they are common starting materials for the synthesis of chalcones, Schiff bases, and other derivatives through reactions like Knoevenagel or Claisen-Schmidt condensations. researchgate.netnih.gov These transformations provide a pathway to extend the molecular framework and synthesize more complex, fused heterocyclic systems.

Exploration of Cascade and Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly efficient synthetic strategies. nih.gov The aldehyde functionality in this compound makes it a suitable candidate for inclusion in such reaction sequences.

Research on the isomeric 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde has shown its successful use in a one-pot, three-component reaction with 2-aminobenzenecarboxylic acids and boronic acids to synthesize novel fluorescent pyrazole-containing boron complexes. nih.gov This highlights the utility of the pyrazole-aldehyde scaffold in MCRs. It is plausible that this compound could similarly act as the aldehyde component in various MCRs, such as the synthesis of dihydropyrimidinones (Biginelli reaction) or poly-substituted pyridines (Hantzsch synthesis), providing rapid access to complex molecular architectures while retaining the C4-bromo handle for subsequent functionalization. nih.govfrontiersin.org

Spectroscopic and Crystallographic Data for this compound Not Available in Publicly Accessible Literature

A thorough search of publicly available scientific literature and chemical databases did not yield specific experimental spectroscopic or crystallographic data for the compound This compound .

While general synthetic methods for pyrazole carbaldehydes, such as the Vilsmeier-Haack reaction, are well-documented, the detailed characterization data required to populate the requested analytical sections for this specific isomer could not be located. Searches for Proton (¹H) NMR, Carbon-13 (¹³C) NMR, Nitrogen-15 (¹⁵N) NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound were unsuccessful.

The available literature frequently reports on isomers, such as 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, or other related derivatives, but not on the specific compound with the bromo-substituent at the 4-position and the carbaldehyde at the 3-position of the 1-phenylpyrazole ring.

Due to the absence of verifiable, source-based analytical data for this compound, it is not possible to provide the detailed, scientifically accurate article as requested in the outline.

Spectroscopic and Crystallographic Analysis for Rigorous Structural Elucidation

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique has been instrumental in elucidating the solid-state structure of 4-Bromo-1-phenylpyrazole-3-carbaldehyde, revealing key details about its molecular architecture and packing. Studies have identified at least two polymorphic forms of this compound, each characterized by a distinct crystal system and packing arrangement.

Single crystal X-ray diffraction (SCXRD) provides unambiguous structural information, including unit cell dimensions, space group, and atomic coordinates. For this compound, two polymorphs have been characterized: a monoclinic P2₁/n form and a triclinic P1 form. nih.govresearchgate.net

The monoclinic structure was determined at a temperature of 100 K, while the triclinic data was collected at 298 K. nih.govresearchgate.net A key difference between the two is that the asymmetric unit of the triclinic form contains two independent molecules with slight geometric variations, whereas the monoclinic form has one. nih.gov The crystallographic data for both polymorphs are summarized below.

Interactive Table: Crystal Data and Structure Refinement for Polymorphs of this compound

ParameterMonoclinic Polymorph nih.govTriclinic Polymorph researchgate.net
Crystal System MonoclinicTriclinic
Space Group P2₁/nP1
a (Å) 17.7233 (4)9.6716 (8)
b (Å) 3.8630 (1)11.4617 (9)
c (Å) 20.4224 (5)13.8257 (10)
α (°) ** 90113.497 (5)
β (°) 110.137 (3)92.753 (6)
γ (°) 9093.753 (6)
Volume (V) (ų) **1312.75 (6)1397.91 (19)
Z 44
Temperature (K) 100298
Radiation type Cu KαMo Kα

While single-crystal X-ray diffraction provides the most detailed structural information, Powder X-ray Diffraction (PXRD) is a powerful complementary technique with several advanced applications. PXRD is crucial for the bulk characterization of a crystalline material. It can be used to confirm the phase purity of a synthesized batch of this compound, ensuring that it consists of a single polymorphic form. Furthermore, the diffraction pattern obtained from a single crystal study can be used to generate a theoretical powder pattern. This calculated pattern serves as a unique fingerprint for that specific crystalline phase, which can be compared against experimental PXRD data from bulk samples for phase identification and quality control. Although these applications are standard in crystallographic studies, specific research detailing the use of PXRD for this compound has not been detailed in the surveyed literature.

The molecular structure of this compound is non-planar. nih.gov The central pyrazole (B372694) ring serves as a scaffold from which the N-phenyl, C-bromophenyl, and carbaldehyde groups are appended. The spatial orientation of these groups relative to each other is defined by key dihedral and torsion angles, which differ between the two identified polymorphs.

In the monoclinic form, the phenyl and bromophenyl rings are significantly twisted out of the mean plane of the pyrazole ring. nih.gov The carbaldehyde group is also slightly twisted out of the pyrazole plane. nih.gov

The triclinic form is notable for having two independent molecules in its asymmetric unit, each with a slightly different conformation. researchgate.netnih.gov This results in two sets of dihedral angles describing the orientation of the substituent rings relative to the central pyrazole core. researchgate.netnih.gov

Interactive Table: Key Torsion and Dihedral Angles (°) for this compound

Angle DescriptionMonoclinic Polymorph nih.govTriclinic Polymorph (Molecule 1) researchgate.netTriclinic Polymorph (Molecule 2) researchgate.net
Dihedral Angle: Pyrazole Ring & N-Phenyl Ring 13.70 (10)19.7 (5)7.3 (0)
Dihedral Angle: Pyrazole Ring & C-Bromophenyl Ring 36.48 (10)26.0 (2)39.9 (7)
Torsion Angle: C-C-C-O (Carbaldehyde) 7.9 (3)Not ReportedNot Reported

In the crystal packing of the monoclinic polymorph, the most prominent feature is the formation of a helical supramolecular chain that propagates along the b-axis. nih.gov This assembly is mediated by C—H···O hydrogen bonds involving the carbaldehyde oxygen atom. nih.gov In addition to these intermolecular forces, a notable intramolecular C—H···N contact is also observed. nih.gov

A detailed analysis of the intermolecular interactions and supramolecular assemblies for the triclinic polymorph is not provided in the available literature, which focuses primarily on the differing conformations of the two independent molecules within the asymmetric unit. researchgate.netnih.gov

Interactive Table: Intermolecular Interactions in Monoclinic this compound

Interaction TypeDonor-H···AcceptorDescriptionResulting Assembly
Intermolecular C—H···OInvolves the carbaldehyde oxygen, linking molecules into a chain. nih.govHelical supramolecular chain. nih.gov
Intramolecular C—H···NA close contact is formed between a hydrogen atom and the imine N2 atom. nih.govContributes to molecular conformation. nih.gov

Computational and Theoretical Investigations of 4 Bromo 1 Phenylpyrazole 3 Carbaldehyde

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

No published studies utilizing Density Functional Theory (DFT) to investigate the electronic structure and molecular properties of 4-Bromo-1-phenylpyrazole-3-carbaldehyde are currently available. While DFT is a common method for studying similar heterocyclic compounds, specific calculations such as orbital energies, electrostatic potential maps, and electronic descriptors for this compound have not been reported.

Conformational Analysis and Energy Landscapes

There is no available research on the conformational analysis or the potential energy landscapes of this compound. Such studies would typically involve mapping the energy of the molecule as a function of the rotation around its single bonds to identify stable conformers, but this information has not been documented for this specific molecule.

Elucidation of Reaction Mechanisms and Transition State Analysis

A search for theoretical studies on the reaction mechanisms involving this compound, including transition state analysis, yielded no results. Consequently, there is no computational data available on the energetic pathways of reactions in which this compound might participate.

Characterization of Noncovalent Interactions (e.g., Atoms-in-Molecules (AIM) Theory, Noncovalent Interaction (NCI) Plot Index)

No computational analyses characterizing the noncovalent interactions within the molecular structure of this compound using methods such as Atoms-in-Molecules (AIM) theory or Noncovalent Interaction (NCI) plots have been reported in the scientific literature.

Molecular Dynamics Simulations for Dynamic Behavior Studies

There are no records of molecular dynamics simulations having been performed to study the dynamic behavior of this compound. Such simulations would provide insight into the molecule's movement and interactions over time in various environments, but this research has not been published.

Applications and Synthetic Utility in Organic Synthesis and Material Science

Role as a Versatile Precursor for the Synthesis of Novel Organic Materials

4-Bromo-1-phenylpyrazole-3-carbaldehyde serves as a crucial starting material for the synthesis of novel organic materials, particularly within the domain of medicinal chemistry. The pyrazole (B372694) scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, including anti-inflammatory, anti-convulsive, and anti-tumour properties. nih.gov The title compound acts as a template, allowing for the systematic development of new derivatives with potentially enhanced or novel therapeutic activities. nih.govresearchgate.net

Researchers have utilized this compound to synthesize a series of pyrazole derivatives aimed at inhibiting specific biological targets. For instance, it has been employed as a foundational molecule in the synthesis and evaluation of inhibitors for microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), enzymes that are key targets in the study of inflammation. nih.govresearchgate.net The aldehyde functional group provides a convenient handle for elaboration into various other functionalities, while the bromo-substituent offers a site for cross-coupling reactions, enabling the introduction of diverse molecular fragments to build libraries of new compounds for screening.

The table below summarizes examples of organic materials developed from this precursor.

Type of Organic Material Synthetic Application of Precursor Potential Use
Pyrazole-based Enzyme InhibitorsServes as a foundational scaffold for derivatization. nih.govresearchgate.netAnti-inflammatory agents (mPGES-1/5-LO inhibitors). nih.govresearchgate.net
Novel Heterocyclic CompoundsActs as a template for creating diverse pyrazole derivatives. nih.govDrug discovery and medicinal chemistry research. nih.govossila.com

Strategic Building Block for the Construction of Complex Pyrazole-Based Scaffolds and Fused Heterocyclic Systems

The strategic placement of functional groups on this compound makes it an exceptional building block for constructing more intricate molecular architectures, such as fused heterocyclic systems. Pyrazole-3(4)-carbaldehydes are widely recognized as valuable precursors for annelation reactions, leading to the formation of bicyclic and polycyclic systems. umich.edu

The reactivity of the aldehyde group allows it to participate in condensation and cyclization reactions with various nucleophiles. For example, pyrazole-4-carbaldehydes are key starting materials in the Friedländer annulation for the synthesis of pyrazolo[3,4-b]pyridines. chim.it This reaction typically involves the condensation of an amino-pyrazole carbaldehyde with a compound containing an active methylene (B1212753) group. semanticscholar.org Although the title compound itself is not the amino-pyrazole, its derivatives are. The aldehyde is the key functional group that directs the formation of the new fused pyridine (B92270) ring.

Furthermore, derivatives of pyrazole-4-carbaldehyde bearing an adjacent phenylethynyl moiety can be cyclized with ammonia (B1221849) to directly form pyrazolo[4,3-c]pyridines. semanticscholar.org The dual functionality of this compound allows for sequential reactions where the bromine can be substituted (e.g., via Sonogashira coupling to introduce an alkyne) and the aldehyde can then be used for the subsequent cyclization, demonstrating its utility in multi-step syntheses of complex heterocyclic systems. semanticscholar.org

The following table details examples of fused heterocyclic systems constructed using pyrazole carbaldehyde precursors.

Fused Heterocyclic System Synthetic Strategy Key Reaction Type
Pyrazolo[3,4-b]pyridinesCondensation of 5-amino-pyrazole-4-carbaldehydes with active methylene compounds (e.g., ketones, nitriles). chim.itsemanticscholar.orgFriedländer Annulation / Condensation. semanticscholar.org
Pyrazolo[4,3-c]pyridinesTreatment of a pyrazole-4-carbaldehyde bearing an adjacent alkyne group with ammonia. semanticscholar.orgCyclization. semanticscholar.org
Pyrazolo[3,4-d]pyrimidinesReaction of aminopyrazole carbaldehydes with reagents like formamide (B127407) or urea. semanticscholar.orgCondensation/Cyclization.
Pyrazolo[4,3-c]quinolinesMulti-step synthesis involving reduction of a nitro group on a pyrazole carbaldehyde derivative followed by cyclization. semanticscholar.orgReduction and Intramolecular Cyclization. semanticscholar.org

Development of New Synthetic Reagents and Key Chemical Intermediates

Beyond its direct use in building complex final targets, this compound is a valuable platform for the development of other key chemical intermediates and synthetic reagents. The presence of two distinct and reactive functional groups—the aldehyde and the carbon-bromine bond—allows for selective chemical transformations to generate new, highly functionalized building blocks.

The aldehyde group can be readily transformed into a variety of other functionalities. For instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into an oxime or hydrazone. umich.eduekb.eg These transformations create new intermediates where the newly formed group can direct subsequent synthetic steps. A notable example is the conversion of a similar pyrazole carbaldehyde to a nitrile, which then serves as a precursor for the construction of a tetrazole ring, yielding pyrazole-tetrazole hybrid molecules. ossila.com

Concurrently, the bromine atom at the 4-position of the pyrazole ring is a key site for modification, primarily through metal-catalyzed cross-coupling reactions. While the bromine itself can be used in reactions like Suzuki, Stille, or Heck couplings, it can also be converted to other functional groups. For example, a related pyrazole triflate (a group with similar reactivity to bromide in cross-coupling) has been shown to smoothly undergo Suzuki-type reactions with various boronic acids to introduce new aryl or heteroaryl substituents at that position. ktu.edu This capability allows for the synthesis of a vast array of 3,4-disubstituted pyrazole intermediates that are otherwise difficult to access.

The table below lists key intermediates that can be derived from this compound.

Derived Intermediate Transformation Reaction Potential Subsequent Use
(4-Bromo-1-phenyl-1H-pyrazol-3-yl)methanolReduction of the aldehyde group. umich.eduresearchgate.netSynthesis of ethers, esters, or halides.
4-Bromo-1-phenyl-1H-pyrazole-3-carboxylic acidOxidation of the aldehyde group. umich.eduresearchgate.netAmide bond formation, esterification.
4-Aryl/heteroaryl-1-phenyl-1H-pyrazole-3-carbaldehydeSuzuki or other Pd-catalyzed cross-coupling at the C-Br bond. ktu.eduFurther elaboration of the aldehyde.
4-Bromo-1-phenyl-1H-pyrazole-3-carbonitrileConversion of the aldehyde (e.g., via an oxime intermediate). ossila.comSynthesis of tetrazoles or other nitrogen-containing heterocycles. ossila.com

Q & A

Basic: What are the common synthetic routes for 4-Bromo-1-phenylpyrazole-3-carbaldehyde, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves bromination of a phenylpyrazole precursor followed by formylation. For example, bromination using N-bromosuccinimide (NBS) at 0–25°C in DMF or DCM introduces the bromine atom, while formylation via the Vilsmeier-Haack reaction (using POCl₃ and DMF) adds the aldehyde group . Yield optimization depends on stoichiometric ratios (e.g., 1.2 equivalents of NBS for complete bromination) and temperature control during formylation to avoid side reactions like over-oxidation. Lower yields (<50%) are often attributed to competing dimerization or incomplete purification.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : The aldehyde proton appears as a singlet at δ ~10.0 ppm, while the pyrazole ring protons resonate between δ 7.5–8.5 ppm. Bromine’s electronegativity causes deshielding of adjacent carbons (C-4 in pyrazole) to δ ~110–115 ppm .
  • FT-IR : A strong C=O stretch at ~1680–1700 cm⁻¹ confirms the aldehyde group .
  • Mass Spectrometry : The molecular ion peak [M+H]⁺ at m/z 265 (for C₁₀H₈BrN₂O) validates the molecular formula .

Advanced: How can single-crystal X-ray diffraction resolve ambiguities in the structural assignment of this compound?

Answer:
Single-crystal X-ray analysis provides unambiguous confirmation of the pyrazole ring geometry, bromine substitution position, and aldehyde orientation. For example, in 3-(4-bromophenyl)-1-phenylpyrazole-4-carbaldehyde, bond lengths (C-Br: ~1.89 Å) and torsion angles (e.g., C3-C4-Br: ~179.3°) confirm regioselective bromination . The SHELX suite (SHELXL for refinement) is widely used for structure solution, with R-factors <0.05 indicating high accuracy . Discrepancies in crystallographic data (e.g., disorder in the aldehyde group) may arise from poor crystal quality or solvent inclusion .

Advanced: How do researchers address contradictions in reported NMR data for pyrazole carbaldehydes?

Answer:
Discrepancies in chemical shifts (e.g., aldehyde proton varying by δ 0.3–0.5 ppm) often stem from solvent polarity (DMSO vs. CDCl₃) or concentration effects. For example, in DMSO-d₆, hydrogen bonding with the aldehyde group downfield-shifts the proton signal. Cross-referencing with computational NMR (DFT calculations) and using internal standards (e.g., TMS) improves reproducibility . Contradictions in coupling constants may indicate rotational isomerism, requiring variable-temperature NMR for resolution .

Advanced: What strategies are employed to analyze byproducts in the synthesis of this compound?

Answer:
Byproducts like dibrominated species or formylated pyrazole dimers are identified via LC-MS and comparative TLC. For instance, over-bromination can yield 4,5-dibromo derivatives, detectable by a distinct [M+H]⁺ peak at m/z 345. Purging with inert gases during formylation minimizes oxidation byproducts. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are critical for structural elucidation of minor impurities .

Advanced: How can computational modeling guide the design of bioactivity studies for this compound?

Answer:
Docking studies (e.g., AutoDock Vina) predict interactions with biological targets like enzymes or receptors. For example, the aldehyde group may form hydrogen bonds with catalytic residues (e.g., in kinases or oxidoreductases), while the bromophenyl moiety enhances hydrophobic binding . MD simulations assess stability of ligand-receptor complexes, with RMSD values <2.0 Å indicating favorable binding. QSAR models using Hammett constants (σ⁺ for Br substituents) correlate electronic effects with observed bioactivity (e.g., IC₅₀ values) .

Advanced: What crystallographic challenges arise during refinement of pyrazole derivatives, and how are they mitigated?

Answer:
Common issues include:

  • Disorder in the aldehyde group : Resolved using PART instructions in SHELXL to model alternative orientations .
  • Twinned crystals : The HKLF 5 format in SHELX handles twinning matrices, with a BASF parameter refining the twin fraction .
  • Weak diffraction : Data collection at synchrotron sources (λ = 0.7–1.0 Å) improves resolution for low-quality crystals .

Advanced: How does substituent variation (e.g., Br vs. Cl) impact the reactivity of pyrazole carbaldehydes?

Answer:
Bromine’s higher electronegativity increases the electrophilicity of the pyrazole ring, enhancing susceptibility to nucleophilic attack (e.g., Suzuki coupling at C-4). In contrast, chloro derivatives exhibit slower reaction kinetics due to weaker electron-withdrawing effects. Kinetic studies (e.g., pseudo-first-order rate constants) show Br-substituted compounds reacting 1.5–2x faster in cross-coupling reactions .

Basic: What purification methods are optimal for isolating this compound?

Answer:
Column chromatography (silica gel, hexane/EtOAc 7:3) effectively separates the product from unreacted precursors. Recrystallization from ethanol/water (1:1) yields high-purity crystals (>98% by HPLC). For scale-up, flash chromatography with automated fraction collectors ensures reproducibility .

Advanced: What are the limitations of current synthetic protocols, and how can they be innovatively addressed?

Answer:
Key limitations include:

  • Low regioselectivity in bromination : Microwave-assisted synthesis (100°C, 10 min) improves selectivity for C-4 bromination over C-5 .
  • Aldehyde oxidation : Adding radical scavengers (e.g., BHT) during formylation prevents oxidation to carboxylic acids .
  • Scale-up inefficiency : Continuous-flow reactors enhance heat/mass transfer, achieving >80% yield at multi-gram scales .

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